(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is an organoboron compound with a pyridine ring substituted at the 3-position by a boronic acid group and at the 6-position by a 3-oxopropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid typically involves the functionalization of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the 3-oxopropanoyl moiety can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Lacks the 3-oxopropanoyl group, making it less versatile in certain synthetic applications.
6-Aminopyridine-3-boronic acid: Contains an amino group instead of the 3-oxopropanoyl group, leading to different reactivity and applications.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester:
Uniqueness
(6-(3-Oxopropanoyl)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and 3-oxopropanoyl groups, which provide a combination of reactivity and functionality not found in other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Properties
IUPAC Name |
[6-(3-oxopropanoyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-4-3-8(12)7-2-1-6(5-10-7)9(13)14/h1-2,4-5,13-14H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYNTPHGXOWLGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)CC=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694413 |
Source
|
Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-29-2 |
Source
|
Record name | Boronic acid, B-[6-(1,3-dioxopropyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-(3-Oxopropanoyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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